molecular formula C8H4Cl2F4O B1448882 2,3-Dichloro-5-(difluoromethoxy)benzodifluoride CAS No. 1806349-01-8

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride

Cat. No.: B1448882
CAS No.: 1806349-01-8
M. Wt: 263.01 g/mol
InChI Key: XDJAOBVGBHDVJF-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H2Cl2F2O. It is a colorless liquid that is commonly used in various industrial applications, including as a solvent, intermediate, and reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzodifluoride involves several stepsThe reaction conditions typically involve the use of catalysts such as palladium and specific solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or fluorinated derivatives

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions produce different oxidation states of the compound .

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: The compound is used as a solvent and reagent in various industrial processes

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-(difluoromethoxy)benzodifluoride exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethoxy)benzodifluoride
  • 2,3-Dichloro-5-(trifluoromethyl)benzodifluoride
  • 2,3-Dichloro-5-(difluoromethyl)benzodifluoride

Uniqueness

2,3-Dichloro-5-(difluoromethoxy)benzodifluoride is unique due to its specific combination of chlorine and difluoromethoxy groups, which confer distinct chemical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-5-2-3(15-8(13)14)1-4(6(5)10)7(11)12/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJAOBVGBHDVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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